3-{1-[(4-Methylphenyl)sulfonyl]propyl}-1,3-oxazolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{1-[(4-Methylphenyl)sulfonyl]propyl}-1,3-oxazolan-2-one is a synthetic organic compound characterized by its unique structure, which includes an oxazolone ring and a sulfonyl group attached to a propyl chain. This compound is known for its potential biological activities, such as antimicrobial, antitumor, and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[(4-Methylphenyl)sulfonyl]propyl}-1,3-oxazolan-2-one typically involves the following steps:
Formation of the Oxazolone Ring: The oxazolone ring can be synthesized through the cyclization of amino acids or their derivatives under acidic or basic conditions.
Attachment of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, where a sulfonyl chloride reacts with an appropriate nucleophile.
Propyl Chain Introduction: The propyl chain is attached through alkylation reactions, often using alkyl halides in the presence of a base.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Batch Processing: Utilizing large reactors where each step of the synthesis is carried out sequentially.
Continuous Flow Chemistry: Employing continuous reactors to streamline the synthesis process, improving efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-{1-[(4-Methylphenyl)sulfonyl]propyl}-1,3-oxazolan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the oxazolone ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted oxazolones or sulfonyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-{1-[(4-Methylphenyl)sulfonyl]propyl}-1,3-oxazolan-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, this compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains. It is also being studied for its antitumor properties, with research indicating its ability to induce apoptosis in cancer cells.
Medicine
In medicine, the compound is being explored for its antiviral properties. Preliminary studies suggest it may inhibit the replication of certain viruses, making it a candidate for antiviral drug development.
Industry
Industrially, this compound is used in the production of specialty chemicals and pharmaceuticals. Its stability and reactivity make it suitable for various applications, including as an intermediate in the synthesis of active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 3-{1-[(4-Methylphenyl)sulfonyl]propyl}-1,3-oxazolan-2-one involves its interaction with cellular targets, leading to biological effects. For instance:
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis, leading to cell lysis.
Antitumor Activity: It induces apoptosis in cancer cells by activating caspase pathways.
Antiviral Activity: The compound inhibits viral replication by interfering with viral RNA synthesis.
Comparison with Similar Compounds
Similar Compounds
- 3-{1-[(4-Chlorophenyl)sulfonyl]propyl}-1,3-oxazolan-2-one
- 3-{1-[(4-Nitrophenyl)sulfonyl]propyl}-1,3-oxazolan-2-one
- 3-{1-[(4-Methoxyphenyl)sulfonyl]propyl}-1,3-oxazolan-2-one
Uniqueness
Compared to similar compounds, 3-{1-[(4-Methylphenyl)sulfonyl]propyl}-1,3-oxazolan-2-one is unique due to its specific methyl group on the phenyl ring, which can influence its biological activity and chemical reactivity. This structural variation can lead to differences in potency, selectivity, and overall efficacy in various applications.
Properties
IUPAC Name |
3-[1-(4-methylphenyl)sulfonylpropyl]-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-3-12(14-8-9-18-13(14)15)19(16,17)11-6-4-10(2)5-7-11/h4-7,12H,3,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXTUFIULGGXUHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(N1CCOC1=O)S(=O)(=O)C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.